![molecular formula C14H21F3N2O B14232789 2-[2-[[4-(Trifluoromethyl)phenyl]methylamino]ethylamino]butan-1-ol CAS No. 627522-71-8](/img/structure/B14232789.png)
2-[2-[[4-(Trifluoromethyl)phenyl]methylamino]ethylamino]butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[[4-(Trifluoromethyl)phenyl]methylamino]ethylamino]butan-1-ol is an organic compound with the molecular formula C13H20F3N2O It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanol backbone through a series of amine linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[[4-(Trifluoromethyl)phenyl]methylamino]ethylamino]butan-1-ol typically involves multiple steps. One common method starts with the reaction of 4-(Trifluoromethyl)benzaldehyde with an amine to form an imine intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The resulting amine is further reacted with 2-bromoethanol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-[[4-(Trifluoromethyl)phenyl]methylamino]ethylamino]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: 2-[2-[[4-(Trifluoromethyl)phenyl]methylamino]ethylamino]butan-1-one.
Reduction: 2-[2-[[4-(Trifluoromethyl)phenyl]methylamino]ethylamino]butane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[2-[[4-(Trifluoromethyl)phenyl]methylamino]ethylamino]butan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-[2-[[4-(Trifluoromethyl)phenyl]methylamino]ethylamino]butan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[4-(Trifluoromethyl)phenyl]ethanamine: A related compound with a simpler structure, lacking the butanol backbone.
4-(Trifluoromethyl)phenethylamine: Another similar compound with a different amine linkage.
Uniqueness
2-[2-[[4-(Trifluoromethyl)phenyl]methylamino]ethylamino]butan-1-ol is unique due to its combination of a trifluoromethyl group, a phenyl ring, and a butanol backbone. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
627522-71-8 |
|---|---|
Formule moléculaire |
C14H21F3N2O |
Poids moléculaire |
290.32 g/mol |
Nom IUPAC |
2-[2-[[4-(trifluoromethyl)phenyl]methylamino]ethylamino]butan-1-ol |
InChI |
InChI=1S/C14H21F3N2O/c1-2-13(10-20)19-8-7-18-9-11-3-5-12(6-4-11)14(15,16)17/h3-6,13,18-20H,2,7-10H2,1H3 |
Clé InChI |
IXLWFSDNVVFGTL-UHFFFAOYSA-N |
SMILES canonique |
CCC(CO)NCCNCC1=CC=C(C=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



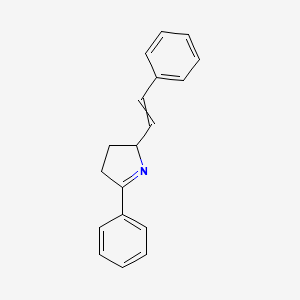
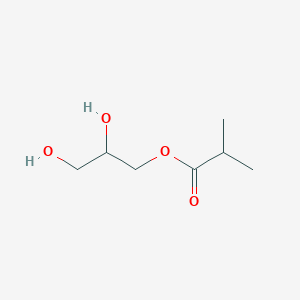
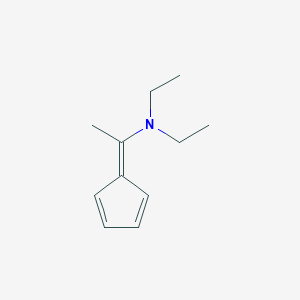
![1-[2-(4-Methoxy-9H-xanthen-9-YL)ethenyl]pyrrolidin-2-one](/img/structure/B14232736.png)
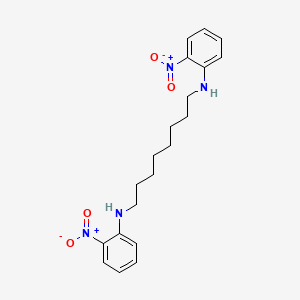
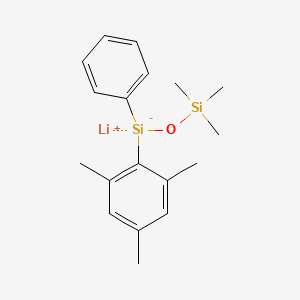
![6-chloro-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14232770.png)
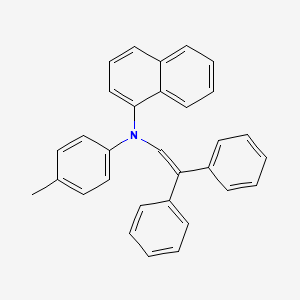
![6-Chloro-3-(1H-indol-6-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14232778.png)
![Ethyl N-[(10-hydroxydecyl)oxy]ethanimidate](/img/structure/B14232783.png)
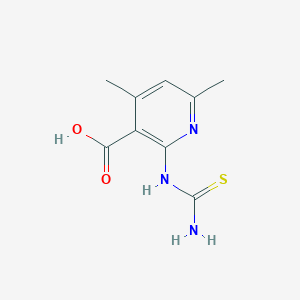
![3-(Butyl{4-[(E)-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14232786.png)
![Phenyl[1-(1H-1,2,4-triazol-1-yl)cyclopentyl]methanone](/img/structure/B14232795.png)
